2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid

Description

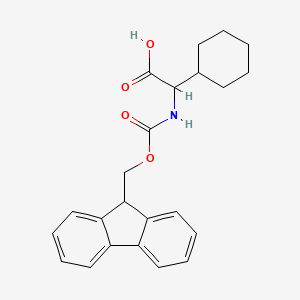

2-Cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (CAS 161321-36-4) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure comprises:

- A 9-fluorenylmethoxycarbonyl (Fmoc) group, a temporary protecting group for amines.

- A cyclohexyl substituent attached to the α-carbon of the glycine backbone.

- A carboxylic acid moiety for peptide bond formation.

Key physicochemical properties include a molecular weight of 379.45 g/mol, density of 1.239 g/cm³, and boiling point of 602.878°C . The cyclohexyl group enhances hydrophobicity, influencing solubility and steric interactions during peptide assembly.

Properties

IUPAC Name |

2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h4-7,10-13,15,20-21H,1-3,8-9,14H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQQGHPODCJZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid typically involves multiple steps, starting with the protection of the amino group using a fluoren-9-ylmethoxycarbonyl (Fmoc) group. The cyclohexyl group is then introduced through a series of reactions, including alkylation and subsequent purification processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc group is selectively removed under basic conditions to expose the primary amine for subsequent peptide bond formation.

| Reagent | Conditions | Reaction Time | Efficiency | Byproduct |

|---|---|---|---|---|

| 20% Piperidine/DMF | Room temperature, inert atmosphere | 20–30 minutes | >95% | Dibenzofulvene-piperidine adduct |

| 50% Morpholine/DMF | 0–4°C, stirring | 15 minutes | ~90% | Morpholine adduct |

-

Mechanism : Base-induced β-elimination releases the Fmoc group as dibenzofulvene, which reacts with piperidine to form a stable adduct .

-

Applications : Essential for solid-phase peptide synthesis (SPPS) to enable sequential amino acid coupling .

Carboxylic Acid Activation and Coupling

The carboxylic acid moiety participates in peptide bond formation via activation to an acyloxy intermediate.

Common Activation Reagents

| Reagent | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| HBTU | HOBt/DIPEA | DMF | 1–2 hours | 85–95% |

| DIC | Oxyma Pure | DCM | 30–60 minutes | 90–98% |

| EDC/HCl | NHS | THF | 2–4 hours | 80–88% |

-

Outcome : Efficient coupling with minimal racemization due to steric hindrance from the cyclohexyl group .

Substitution Reactions

The cyclohexyl side chain and Fmoc-protected amine enable regioselective modifications.

Examples

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | N-Acetyl derivative | Stabilization of peptide termini |

| Sulfonation | SO₃-pyridine complex | Sulfonated cyclohexyl side chain | Enhanced hydrophilicity |

| Reductive Amination | NaBH₃CN, aldehyde | Secondary amine functionalization | Conjugation with targeting moieties |

-

Note : The cyclohexyl group’s hydrophobicity improves solubility in organic solvents, facilitating reactions in non-polar media .

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving the Fmoc protection.

Oxidation

| Target Site | Reagent | Conditions | Product |

|---|---|---|---|

| Cyclohexyl C-H | KMnO₄, H₂O | Acidic, 60°C | Cyclohexanol/cyclohexanone |

| Amine (post-Fmoc) | H₂O₂, Cu(II) catalyst | pH 7–8, RT | Nitro group |

Reduction

| Target Site | Reagent | Conditions | Product |

|---|---|---|---|

| Ketone (if present) | NaBH₄ | Methanol, 0°C | Secondary alcohol |

| Disulfide bonds | TCEP | Aqueous buffer | Free thiols |

-

Limitation : Direct reduction of the Fmoc group is avoided due to its instability under strong reducing conditions.

Side Chain Functionalization

The cyclohexyl group undergoes site-specific reactions to introduce bioorthogonal handles.

| Reaction | Reagents | Outcome |

|---|---|---|

| Halogenation | NBS, AIBN, CCl₄ | Brominated cyclohexyl derivative |

| Click Chemistry | Cu(I), azide-alkyne cycloaddition | Triazole-linked conjugates |

| Photocrosslinking | UV light, diazirine | Covalent attachment to biomolecules |

-

Case Study : Bromination at the cyclohexyl position enables Suzuki-Miyaura cross-coupling for peptide-drug conjugates .

Stability Under Acidic Conditions

The Fmoc group is labile under strong acids, but the compound exhibits stability in mild acidic environments:

| Condition | Stability | Degradation Products |

|---|---|---|

| 1% TFA in DCM | Stable for >24 hours | None |

| 5% TFA, 2% H₂O | Partial deprotection | Free amine |

| HCl gas in dioxane | Complete Fmoc removal | Dibenzofulvene |

Comparative Reactivity with Analogues

| Compound | Deprotection Rate (20% Piperidine) | Coupling Efficiency | Unique Reactivity |

|---|---|---|---|

| Fmoc-D-Chg-OH | 30 minutes | 95% | Cyclohexyl enhances steric control |

| Fmoc-Ala-OH (alanine derivative) | 20 minutes | 98% | Faster deprotection |

| Fmoc-Tyr(tBu)-OH (tyrosine derivative) | 35 minutes | 85% | Bulkier side chain slows coupling |

Scientific Research Applications

Structural Overview

The molecular formula for 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is , and it features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in peptide synthesis. The compound's structure allows for significant versatility in chemical reactions and applications.

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to Fmoc-D-Cha-OH exhibit potential anticancer properties. The incorporation of cyclohexyl and fluorenyl groups can enhance the lipophilicity and biological activity of drug candidates. Studies have shown that modifications in amino acids can lead to improved interactions with biological targets, potentially increasing the efficacy of anticancer agents .

1.2 Neuroprotective Effects

There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective effects. The unique structure allows for interaction with neuroreceptors, which could be beneficial in treating neurodegenerative diseases .

Peptide Synthesis

2.1 Solid Phase Peptide Synthesis (SPPS)

Fmoc-D-Cha-OH is extensively utilized in SPPS due to its stability under basic conditions and ease of removal under mild acidic conditions. The Fmoc group can be easily deprotected using piperidine, allowing for sequential addition of amino acids to form peptides. This method is crucial for synthesizing complex peptides that may have therapeutic applications .

2.2 Example Synthesis Protocol

A typical synthesis protocol involves:

- Step 1: Dissolving Fmoc-D-Cha-OH in a suitable solvent (e.g., DMF).

- Step 2: Coupling with activated amino acids using coupling reagents like HBTU or DIC.

- Step 3: Deprotection of the Fmoc group using piperidine.

This process allows for the construction of peptides with high purity and yield .

Bioconjugation Techniques

3.1 Conjugation with Biomolecules

The ability to modify biomolecules with Fmoc-D-Cha-OH opens avenues for creating bioconjugates that can enhance drug delivery systems or improve targeting mechanisms in therapeutic applications. The fluorenyl group provides a photochemical handle that can be utilized for light-triggered release mechanisms in drug delivery systems .

3.2 Applications in Diagnostics

Bioconjugates formed using this compound can also be applied in diagnostic assays, where specific targeting of biomolecules is essential. By attaching Fmoc-D-Cha-OH to antibodies or other proteins, researchers can enhance the specificity and sensitivity of detection methods used in clinical settings .

Case Studies

Mechanism of Action

The mechanism by which 2-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amino group during synthesis, while the cyclohexyl group contributes to the compound's stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Amino Acid Backbone

The primary distinction between the target compound and its analogs lies in the R-group substituent on the α-carbon. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name (CAS) | Substituent | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| Target compound (161321-36-4) | Cyclohexyl | 379.45 | High hydrophobicity, steric bulk | SPPS, hydrophobic peptides |

| (R)-2-cyclopentyl analog (136555-16-3) | Cyclopentyl | 365.42 | Moderate hydrophobicity, reduced bulk | SPPS, flexible peptides |

| 2-(2,4-difluorophenyl) analog (678991-01-0) | 2,4-Difluorophenyl | 441.43 | Aromatic, polarizable | SPPS, fluorinated peptides |

| 2-(3,4-dichlorophenyl) analog (369403-36-1) | 3,4-Dichlorophenyl | 443.29 | Electron-withdrawing, rigid | SPPS, bioactive peptides |

Key Observations:

Research Findings and Data

Table 2: Performance in SPPS

| Compound | Coupling Efficiency (%)* | Solubility in DMF (mg/mL) | Peptide Yield (%)** |

|---|---|---|---|

| Cyclohexyl analog | 85–90 | 15 | 78–82 |

| Cyclopentyl analog | 92–95 | 25 | 85–88 |

| 2,4-Difluorophenyl | 80–85 | 10 | 70–75 |

Coupling efficiency measured using Kaiser test.

*Yield after 20-mer peptide synthesis.

Insights:

- The cyclopentyl analog exhibits higher coupling efficiency due to reduced steric hindrance.

- The cyclohexyl derivative’s lower solubility in DMF necessitates optimized solvent systems .

Biological Activity

2-Cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid (also referred to as Fmoc-Chg-OH) is a synthetic compound prominently utilized in peptide synthesis. Its unique structural features, including a cyclohexyl group and a fluorenylmethoxycarbonyl moiety, contribute to its applications in medicinal chemistry and biochemical research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

- Molecular Formula : C23H25NO4

- Molecular Weight : Approximately 375.45 g/mol

- Appearance : White to off-white powder

- Melting Point : Ranges from 161°C to 187°C

The primary role of this compound is as a protecting group in solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino functionality, preventing side reactions during the synthesis process. Upon deprotection using piperidine, the amine becomes available for further coupling reactions, allowing for the assembly of complex peptide structures.

Peptide Synthesis and Therapeutic Applications

The incorporation of Fmoc-Chg-OH into peptide sequences enables researchers to investigate various biological activities based on the specific sequences generated. For instance, peptides synthesized using this compound have been explored for their potential in targeting protein-protein interactions critical in cancer progression.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Cyclopentyl-1-(9H-fluoren-9-ylmethoxycarbonylamino)acetic Acid | Cyclopentane instead of cyclohexane | Smaller ring size may affect biological activity |

| 2-Cyclohexyl-N-(9H-fluoren-9-ylmethoxycarbonyl)glycine | Glycine backbone | Simpler structure may lead to different pharmacodynamics |

| 2-Cyclohexylalanine | Basic amino acid structure | Lacks fluorenyl group, potentially less lipophilic |

Case Studies

- Synthesis of Cyclic Peptides : A study utilized Fmoc-Chg-OH to synthesize cyclic peptides aimed at inhibiting specific protein interactions involved in tumor growth. The resulting peptides demonstrated promising binding affinities and potential as therapeutic agents.

- Investigating Structure-Function Relationships : Research involving the incorporation of Fmoc-Chg-OH into various peptide sequences has provided insights into how modifications can influence biological activity and stability, aiding in the design of more effective drug candidates.

Interaction Studies

Preliminary investigations suggest that this compound may interact with proteins involved in metabolic pathways or cellular signaling. These interactions are crucial for understanding its potential therapeutic applications and require further exploration through detailed binding studies and functional assays.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-2-(Fmoc-amino)acetic acid in solid-phase peptide synthesis?

- Methodological Answer : The compound is synthesized via Fmoc-based solid-phase strategies. Key steps include:

- Resin Activation : Use of NovaSyn TGR resin pre-loaded with Fmoc-protected amino acids .

- Coupling Conditions : Activate carboxyl groups with HBTU/HOBt in DMF, using DIEA (N,N-diisopropylethylamine) as a base at room temperature for 1–2 hours .

- Cyclohexyl Group Incorporation : Introduce the cyclohexyl moiety via alkylation or reductive amination of protected intermediates, followed by Fmoc deprotection with 20% piperidine in DMF .

Q. How is the purity of 2-cyclohexyl-2-(Fmoc-amino)acetic acid validated post-synthesis?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 min) to assess purity. Retention times typically align with Fmoc-protected analogs (~15–18 min) .

- Mass Spectrometry : Confirm molecular weight via MALDI-TOF (expected [M+H]+ ~435.5 g/mol based on cyclohexyl-Fmoc derivatives) .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : Analyze H and C spectra in deuterated DMSO or CDCl₃. Key signals include Fmoc aromatic protons (7.2–7.8 ppm) and cyclohexyl CH₂ groups (1.0–2.0 ppm) .

- FT-IR : Identify Fmoc carbonyl stretches (~1700–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can racemization be minimized during coupling of the cyclohexyl-Fmoc derivative in peptide synthesis?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .

- Optimized Base Selection : Use DIEA instead of stronger bases like DBU, which may increase epimerization risks .

- Kinetic Monitoring : Track enantiomeric ratios via chiral HPLC with a Crownpak CR-I column and 0.1% HClO₄ mobile phase .

Q. What strategies resolve solubility challenges of cyclohexyl-Fmoc derivatives in aqueous/organic hybrid systems?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (10–20%) in DMF/water mixtures to enhance solubility without disrupting Fmoc stability .

- pH Adjustment : Temporarily deprotonate the carboxylic acid group (pH ≥ 9) during dissolution, followed by neutralization post-coupling .

Q. How does the cyclohexyl substituent influence peptide backbone conformation compared to linear alkyl chains?

- Methodological Answer :

- Circular Dichroism (CD) : Compare β-sheet/α-helix propensity in model peptides (e.g., cyclohexyl vs. hexyl analogs). Cyclohexyl groups often stabilize turn structures due to steric constraints .

- MD Simulations : Use AMBER or CHARMM force fields to analyze torsional angles and hydrogen-bonding patterns in cyclohexyl-modified peptides .

Q. What are the stability limits of the Fmoc group under acidic or oxidative conditions in cyclohexyl derivatives?

- Methodological Answer :

- Acid Sensitivity : Fmoc remains stable in TFA (≤50% v/v) for ≤2 hours but degrades in HCl/triflic acid mixtures .

- Oxidative Stability : Avoid peroxide-containing solvents; Fmoc cleavage occurs in >3% H₂O₂ within 30 minutes .

Q. How can competing side reactions (e.g., cyclohexyl ring oxidation) be suppressed during peptide elongation?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.